![molecular formula C8H8BrNO2 B3022597 Methyl 5-amino-2-bromobenzoate CAS No. 6942-37-6](/img/structure/B3022597.png)
Methyl 5-amino-2-bromobenzoate
Overview
Description
Methyl 5-amino-2-bromobenzoate is a chemical compound with the molecular formula C8H8BrNO2 . It acts as a potential PqsD inhibitor against pseudomonas aeruginosa infections . It is also used in the preparation of hepatitis C virus NS5b RNA polymerase inhibitors and is involved in plant growth-regulator activity .
Synthesis Analysis
Good quality single crystal of organic Methyl 2-amino-5-bromobenzoate (M2A5B) was grown using slow evaporation solution growth technique . The grown crystal was confirmed by single crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of Methyl 2-amino-5-bromobenzoate consists of zigzag chains running along the b-axis direction . The molecules are linked by N-H…O bonds . The nonlinear optical single crystal of M2A5B grown by Sankaranarayanan-Ramasamy (SR) Unidirectional growth method shows good optical transparency and mechanical stability .Chemical Reactions Analysis
Methyl 2-amino-5-bromobenzoate can be used for the synthesis of 2-benzamidobenzoic acids, which are known FabH inhibitors . The derivatives also inhibit PqsD, the pqs quorum sensing (QS) system of Pseudomonas aeruginosa, involving the production of a number of virulence factors and biofilm formation .Physical And Chemical Properties Analysis
Methyl 2-amino-5-bromobenzoate has a density of 1.6±0.1 g/cm3, a boiling point of 286.3±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 52.5±3.0 kJ/mol and a flash point of 126.9±21.8 °C . Its index of refraction is 1.601 and its molar refractivity is 50.0±0.3 cm3 .Scientific Research Applications
Pseudomonas Aeruginosa Infections
“Methyl 5-amino-2-bromobenzoate” acts as a potential PqsD inhibitor against pseudomonas aeruginosa infections . Pseudomonas aeruginosa is a common bacterium that can cause disease in animals, including humans. It is found in soil, water, skin flora, and most man-made environments throughout the world .
Hepatitis C Virus Inhibitor
This compound is also used in the preparation of hepatitis C virus NS5b RNA polymerase inhibitors . Hepatitis C is a viral infection that causes liver inflammation, sometimes leading to serious liver damage .
Plant Growth Regulator
“Methyl 5-amino-2-bromobenzoate” is involved in plant growth-regulator activity . Plant growth regulators (also called plant hormones) are numerous chemical substances that profoundly influence the growth and differentiation of plant cells, tissues, and organs .
Mechanism of Action
Target of Action
Methyl 5-amino-2-bromobenzoate is a potential PqsD inhibitor . PqsD is a key enzyme in the biosynthesis of Pseudomonas Quinolone Signal (PQS), a quorum sensing molecule in Pseudomonas aeruginosa. This bacterium is known to cause various infections, particularly in immunocompromised individuals .
Mode of Action
The compound interacts with the PqsD enzyme, inhibiting its function . This disruption in the PQS biosynthesis pathway can lead to a reduction in the production of virulence factors and biofilm formation, thereby mitigating the pathogenicity of Pseudomonas aeruginosa .
Biochemical Pathways
The primary biochemical pathway affected by Methyl 5-amino-2-bromobenzoate is the PQS biosynthesis pathway . By inhibiting the PqsD enzyme, the compound disrupts this pathway, leading to a decrease in the production of PQS. This, in turn, affects the downstream effects of PQS, including the production of virulence factors and biofilm formation .
Result of Action
The inhibition of the PqsD enzyme by Methyl 5-amino-2-bromobenzoate results in a decrease in the production of PQS . This leads to a reduction in the production of virulence factors and biofilm formation, which are key contributors to the pathogenicity of Pseudomonas aeruginosa . Therefore, the compound’s action can potentially mitigate the harmful effects of this bacterium.
Safety and Hazards
Future Directions
Methyl 2-amino-5-bromobenzoate may be used in the synthesis of various compounds, including methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate, methyl 5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}-benzoate, (2-{[4-bromo-2-(methoxycarbonyl)phenyl]amino}-2-oxoethoxy)acetic acid, and 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one . These compounds have potential applications in various fields, indicating promising future directions for the use of Methyl 2-amino-5-bromobenzoate.
properties
IUPAC Name |
methyl 5-amino-2-bromobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDWPQOLEQDJIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288758 | |
Record name | methyl 5-amino-2-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-2-bromobenzoate | |
CAS RN |
6942-37-6 | |
Record name | 6942-37-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 5-amino-2-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-amino-2-bromobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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